molecular formula C25H22N2O5S B11283969 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B11283969
M. Wt: 462.5 g/mol
InChI Key: CKMSCLPBNFCSKZ-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a hydroxy group at position 4, a phenylsulfonyl moiety at position 3, and an N-(4-isopropylphenyl) carboxamide group at position 5.

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1H-quinoline-7-carboxamide

InChI

InChI=1S/C25H22N2O5S/c1-15(2)16-8-11-18(12-9-16)26-24(29)17-10-13-20-21(14-17)27-25(30)23(22(20)28)33(31,32)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,29)(H2,27,28,30)

InChI Key

CKMSCLPBNFCSKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by functionalization steps to introduce the hydroxy, isopropylphenyl, oxo, phenylsulfonyl, and carboxamide groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or peroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its derivatives have shown significant antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial effects, indicating a structure-activity relationship that is critical for developing new antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. Specific derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, suggesting that these compounds may selectively target cancerous cells and could serve as promising candidates for cancer therapies . The mechanism of action appears to involve disruption of cellular processes critical for tumor growth.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has been studied for its anti-inflammatory properties. The presence of specific functional groups in its structure may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

StudyFindings
Antimicrobial Study Compounds derived from 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide exhibited significant activity against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Anticancer Activity A series of derivatives were tested against human cancer cell lines, showing selective cytotoxicity with IC50 values indicating potential for further development as anticancer agents .
Anti-inflammatory Research Preliminary results suggest that the compound may inhibit key inflammatory mediators, though further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected 4-Oxo-1,4-Dihydroquinoline Derivatives

Compound Name R1 (N-Substituent) R2 (Position 3) Molecular Formula Key Properties Reference
Target Compound 4-Isopropylphenyl Phenylsulfonyl C25H23N2O5S High lipophilicity, electron-withdrawing R2
4-Hydroxy-N-(4-methoxybenzyl)-...-7-carboxamide 4-Methoxybenzyl Phenylsulfonyl C24H21N2O6S Reduced lipophilicity (polar methoxy)
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo... 1-(3,5-Dimethyl)adamantyl Thioxo C29H37N3OS Enhanced steric bulk, thiol interaction
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo... (7f) Cyclopropyl Chloro/fluoro C24H21ClFN3O5S Halogenated; increased metabolic stability

Structural Insights :

  • N-Substituent Effects : The 4-isopropylphenyl group in the target compound offers moderate steric bulk compared to the larger adamantyl group in compound 47 (), which may reduce binding affinity to sterically constrained targets but improve solubility over adamantyl derivatives. The 4-methoxybenzyl analogue () introduces polarity, likely reducing cell membrane penetration .

Spectroscopic Data :

  • IR : Phenylsulfonyl groups show strong S=O stretches near 1350–1150 cm⁻¹.
  • 1H NMR : Isopropylphenyl protons resonate as a septet (~2.9 ppm) and doublet (~1.2 ppm), distinct from methoxybenzyl singlets (~3.8 ppm) .

Bioactivity and Functional Comparisons

  • Adamantyl Derivatives () : Exhibit enhanced binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) due to rigid, bulky substituents.
  • Halogenated Analogues (e.g., 7f) : Fluoro and chloro groups improve metabolic stability and target affinity in antimicrobial studies .
  • Target Compound : The phenylsulfonyl group may confer resistance to oxidative metabolism, while the isopropylphenyl group balances lipophilicity for oral bioavailability.

Computational and Modeling Insights

’s "lumping strategy" groups compounds with similar substituents (e.g., phenylsulfonyl derivatives) into surrogate categories for reaction modeling. This implies that the target compound’s reactivity in oxidation or hydrolysis pathways may align with its structural analogues, reducing computational complexity in pharmacokinetic simulations .

Biological Activity

4-Hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide, commonly referred to as compound 892741-31-0, is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C25H22N2O5S, and it has a molecular weight of 462.52 g/mol. This compound has garnered attention for its diverse biological activities, particularly in anti-cancer and anti-infective applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H22N2O5S\text{C}_{25}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}

Anticancer Activity

Research has indicated that derivatives of the dihydroquinoline scaffold exhibit promising anti-cancer properties. For instance, studies have shown that compounds similar to 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline can induce cell cycle arrest and apoptosis in cancer cell lines.

  • Case Study : A related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity. Mechanistic studies revealed that this compound triggered apoptosis via intrinsic pathways involving caspases and Bcl-2 family proteins .

Antibacterial Activity

The compound also exhibits antibacterial properties. The synthesized derivatives were evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains.

  • Findings : While the antibacterial activity was moderate, it is noteworthy that compounds based on the 4-hydroxyquinoline structure have shown effectiveness against opportunistic infections, particularly in immunocompromised patients .

Anti-HIV Activity

The potential of this compound as an anti-HIV agent has been explored through structure-activity relationship studies.

  • Results : Some derivatives were tested for their ability to inhibit HIV integrase activity, with results showing moderate inhibition at concentrations above 100 µM .

The mechanisms underlying the biological activities of 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline involve:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

Data Summary Table

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells; IC50 = 1.2 µM
AntibacterialModerate activity against various strains
Anti-HIVModerate integrase inhibition

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